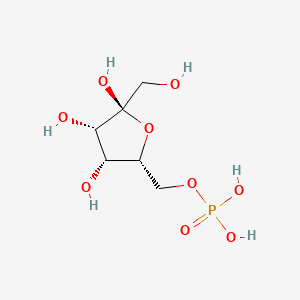
alpha-D-tagatofuranose 6-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-D-tagatofuranose 6-phosphate: is a phosphorylated derivative of D-tagatofuranose, a sugar molecule. It is characterized by the presence of a phosphate group at the sixth carbon position of the tagatofuranose ring. This compound plays a significant role in various biological processes, particularly in the metabolism of certain bacteria and humans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-tagatofuranose 6-phosphate can be achieved through enzymatic methods. One common approach involves the use of the phosphoenolpyruvate:sugar phosphotransferase system (PEP-PTS) in bacteria such as Klebsiella pneumoniae. This system facilitates the transfer of a phosphate group from phosphoenolpyruvate to D-tagatofuranose, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves biotechnological processes using microbial fermentation. The bacteria are cultured in a controlled environment, and the desired compound is extracted and purified from the fermentation broth. This method is preferred due to its efficiency and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions: alpha-D-tagatofuranose 6-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohol.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, alpha-D-tagatofuranose 6-phosphate is used as a precursor in the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its role in bacterial metabolism. It is a key intermediate in the tagatose pathway, which is involved in the utilization of D-tagatose by certain bacteria .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its involvement in metabolic pathways makes it a target for drug development aimed at treating metabolic disorders .
Industry: Industrially, this compound is used in the production of rare sugars and sugar derivatives. Its efficient synthesis and unique properties make it valuable in the food and pharmaceutical industries .
Wirkmechanismus
The mechanism of action of alpha-D-tagatofuranose 6-phosphate involves its role as an intermediate in metabolic pathways. In bacteria, it is phosphorylated by the PEP-PTS system, which facilitates its conversion to other metabolites. This process is crucial for the utilization of D-tagatose and the production of energy .
Vergleich Mit ähnlichen Verbindungen
D-tagatofuranose 1,6-bisphosphate: Another phosphorylated derivative of D-tagatofuranose, but with two phosphate groups.
alpha-D-mannose 6-phosphate: A similar compound with a phosphate group at the sixth carbon of mannose.
Uniqueness: alpha-D-tagatofuranose 6-phosphate is unique due to its specific role in the tagatose pathway and its involvement in bacterial metabolism. Its structure and properties make it distinct from other phosphorylated sugars .
Eigenschaften
CAS-Nummer |
53798-20-2 |
|---|---|
Molekularformel |
C6H13O9P |
Molekulargewicht |
260.14 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4+,5+,6+/m1/s1 |
InChI-Schlüssel |
BGWGXPAPYGQALX-VANKVMQKSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@@](O1)(CO)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


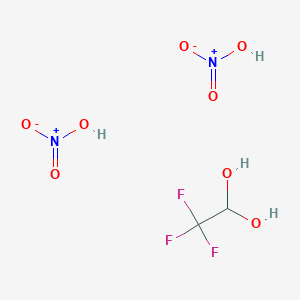
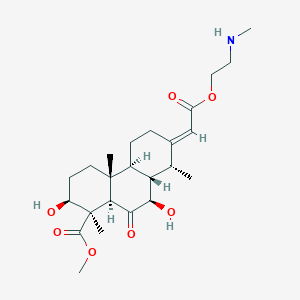
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)
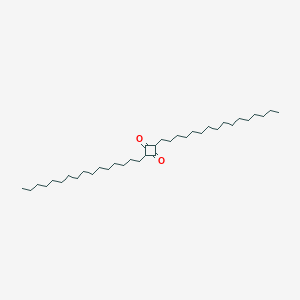
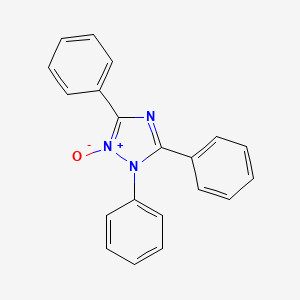
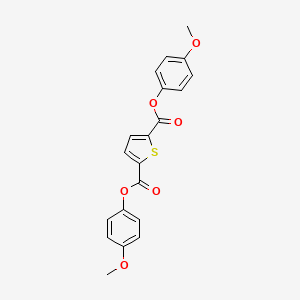
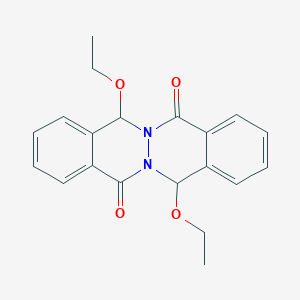

![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)
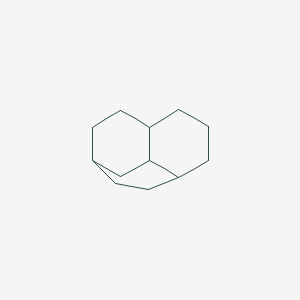
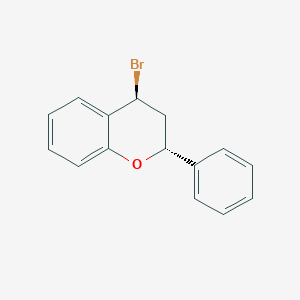
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)

![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
